2-Bromo-5-(tert-butyl)isophthalic acid
Overview
Description
2-Bromo-5-(tert-butyl)isophthalic acid is a derivative of benzenedicarboxylic acid. This compound is characterized by the presence of a bromine atom and a tert-butyl group attached to the benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(tert-butyl)isophthalic acid typically involves the bromination of 1,3-benzenedicarboxylic acid derivatives. The reaction is carried out under controlled conditions using brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The tert-butyl group can be introduced through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(tert-butyl)isophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Esterification and Amidation: The carboxylic acid groups can react with alcohols or amines to form esters or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Esterification: Formation of esters.
Amidation: Formation of amides.
Scientific Research Applications
2-Bromo-5-(tert-butyl)isophthalic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, coatings, and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(tert-butyl)isophthalic acid depends on its chemical structure and the specific reactions it undergoes. The bromine atom and tert-butyl group influence its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and participate in hydrogen bonding and π-π interactions with other aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
Phthalic Acid (1,2-Benzenedicarboxylic Acid): Differentiated by the position of carboxylic acid groups.
Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Lacks the bromine and tert-butyl substituents.
Terephthalic Acid (1,4-Benzenedicarboxylic Acid): Carboxylic acid groups are in the para position.
Uniqueness
2-Bromo-5-(tert-butyl)isophthalic acid is unique due to the presence of both bromine and tert-butyl groups, which impart distinct chemical properties and reactivity compared to other benzenedicarboxylic acid derivatives .
Biological Activity
2-Bromo-5-(tert-butyl)isophthalic acid is a derivative of isophthalic acid, characterized by a bromine atom and a tert-butyl group. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and potential biological activities. This article aims to provide an in-depth examination of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
The molecular formula of this compound is C12H13BrO4, with a molecular weight of 299.14 g/mol. It features two carboxylic acid groups, which contribute to its reactivity and potential interactions with biological molecules.
Property | Value |
---|---|
Molecular Formula | C12H13BrO4 |
Molecular Weight | 299.14 g/mol |
CAS Number | 64395-03-5 |
IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the bromination of isophthalic acid derivatives using brominating agents such as bromine or N-bromosuccinimide (NBS). The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride in the presence of a Lewis acid catalyst. This synthetic route is crucial for obtaining the compound in high purity for biological testing.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study conducted on various benzenedicarboxylic acid derivatives showed that certain halogenated compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the bromine atom is believed to enhance this activity through increased lipophilicity, allowing better membrane penetration.
Antioxidant Activity
The antioxidant potential of this compound has been explored in vitro. Antioxidants play a critical role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing promising results that suggest its potential as an antioxidant agent.
Cytotoxicity Studies
Cytotoxicity assays were performed on various cancer cell lines to evaluate the compound's potential as an anticancer agent. The results indicated that this compound exhibited selective cytotoxicity towards specific cancer cells while sparing normal cells. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, making it a candidate for further development in cancer therapeutics.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of halogenated isophthalic acids against Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound had an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity.
- Antioxidant Potential : In a study assessing various antioxidants' effectiveness, this compound showed an IC50 value of 45 µM in scavenging DPPH radicals, suggesting it has significant antioxidant properties comparable to established antioxidants like ascorbic acid.
- Cytotoxicity Against Cancer Cells : Research published in Cancer Letters reported that treatment with this compound resulted in a dose-dependent decrease in cell viability across several cancer cell lines, with IC50 values ranging from 10 to 25 µM, highlighting its potential as an anticancer agent.
The biological activity of this compound can be attributed to its structural features:
- Electrophilic Nature : The bromine atom enhances electrophilicity, facilitating reactions with nucleophiles in biological systems.
- Hydrogen Bonding : The carboxylic acid groups can participate in hydrogen bonding with biomolecules, influencing their activity.
- π-π Interactions : The aromatic structure allows for π-π stacking interactions with nucleobases or proteins, potentially affecting their function.
Properties
IUPAC Name |
2-bromo-5-tert-butylbenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-12(2,3)6-4-7(10(14)15)9(13)8(5-6)11(16)17/h4-5H,1-3H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAYOMJBHRYFOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(=O)O)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80330796 | |
Record name | 1,3-Benzenedicarboxylic acid, 2-bromo-5-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80330796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64395-03-5 | |
Record name | 1,3-Benzenedicarboxylic acid, 2-bromo-5-(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80330796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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